2-Fluoroacryloyl chloride CAS number
2-Fluoroacryloyl chloride CAS number
An In-depth Technical Guide to 2-Fluoroacryloyl Chloride (CAS: 16522-55-7) for Advanced Chemical Synthesis
Executive Summary
2-Fluoroacryloyl chloride, registered under CAS number 16522-55-7, is a highly reactive, bifunctional organic compound that serves as a critical building block in advanced chemical synthesis.[1][2] With the molecular formula C₃H₂ClFO, it integrates the high reactivity of an acyl chloride with the unique electronic properties of a fluorinated vinyl group.[3][4] This combination makes it an invaluable intermediate in the development of novel pharmaceuticals, specialized agrochemicals, and high-performance polymers.[1] This guide provides an in-depth analysis of its properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. It emphasizes safe handling protocols and self-validating analytical methods to ensure both safety and experimental success.
Core Physicochemical Properties and Specifications
2-Fluoroacryloyl chloride is a colorless to pale yellow liquid, a state attributable to its low molecular weight and chemical structure.[3][5] The presence of the highly electronegative fluorine atom directly on the double bond significantly influences the molecule's electronic distribution. This fluorination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, acryloyl chloride. This heightened reactivity is a key feature exploited in its synthetic applications.
Table 1: Physicochemical Properties of 2-Fluoroacryloyl Chloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 16522-55-7 | [1][2][3] |
| Molecular Formula | C₃H₂ClFO | [1][4][6] |
| Molecular Weight | 108.5 g/mol | [1][2][3] |
| IUPAC Name | 2-fluoroprop-2-enoyl chloride | [3] |
| Boiling Point | 81.8 °C at 760 mmHg | [1] |
| Density | 1.248 g/cm³ | [1] |
| Flash Point | 3.3 °C | [1] |
| Refractive Index | 1.389 |[1] |
Caption: Chemical structure of 2-Fluoroacryloyl chloride.
Reactivity Profile and Mechanistic Considerations
The synthetic utility of 2-fluoroacryloyl chloride stems from its dual reactive sites: the acyl chloride and the fluoroalkene.
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Nucleophilic Acyl Substitution: The acyl chloride is the primary site for reaction with nucleophiles such as amines, alcohols, and thiols.[2] The reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the nucleophile attacks the electrophilic carbonyl carbon. The chloride ion is an excellent leaving group, facilitating these reactions under mild conditions. The electron-withdrawing fluorine atom further activates the carbonyl group towards this attack.[2][5]
-
Alkene Reactivity: The carbon-carbon double bond can participate in polymerization reactions, particularly radical polymerization, to form fluorinated polymers.[1][2] This functionality is crucial in materials science for creating polymers with tailored properties such as enhanced thermal stability or chemical resistance.[1]
Caption: Nucleophilic acyl substitution pathway.
Strategic Applications in Research & Development
Pharmaceutical Synthesis
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][7] 2-Fluoroacryloyl chloride is a key reagent for introducing the 2-fluoroacrylamide moiety, which has been instrumental in developing targeted therapies.
-
Kinase Inhibitors: This moiety is a key component in the design of covalent inhibitors for several kinase families, including Bruton's Tyrosine Kinase (BTK) and Anaplastic Lymphoma Kinase (ALK).[2] The fluoroacrylamide group can form a stable covalent bond with a cysteine residue in the active site of the target protein, leading to potent and irreversible inhibition.
-
Novel Scaffolds: It serves as a versatile starting point for creating diverse chemical libraries. By reacting it with various amines, alcohols, or other nucleophiles, researchers can rapidly generate novel compounds for high-throughput screening in the hit-to-lead and lead optimization phases of drug discovery.[2]
Agrochemical Development
In the agrochemical industry, 2-fluoroacryloyl chloride is a building block for next-generation insecticides, herbicides, and fungicides.[1] Its reactivity allows for the construction of complex active ingredients where the fluorinated group contributes to enhanced pesticidal efficacy and selectivity, potentially leading to more environmentally benign crop protection solutions.[1]
Advanced Materials Science
The ability of 2-fluoroacryloyl chloride to undergo polymerization makes it a valuable monomer in materials science.[1]
-
Specialty Polymers: Its incorporation into polymer chains can impart desirable properties such as improved thermal stability, mechanical strength, and chemical resistance, making these materials suitable for demanding applications in the aerospace and electronics industries.[1]
-
Antifouling Surfaces: It is a critical precursor for the "grafting-from" synthesis of semifluorinated polymer brushes via surface-initiated atom transfer radical polymerization (SI-ATRP).[2] These polymer brushes exhibit exceptional resistance to protein fouling, a critical feature for developing advanced coatings for medical devices and implants to prevent adverse biological responses like thrombus formation.[2]
Synthesis and Purification Protocols
Representative Synthesis: From 2-Fluoroacrylic Acid
While several synthetic routes exist, a common laboratory-scale approach involves the conversion of 2-fluoroacrylic acid using a chlorinating agent like thionyl chloride (SOCl₂). This method is analogous to standard procedures for creating acyl chlorides from carboxylic acids.[8][9]
Protocol:
-
Setup: Equip a three-neck round-bottom flask with a reflux condenser (connected to a gas scrubber for HCl and SO₂), a dropping funnel, and a magnetic stirrer. Ensure the entire apparatus is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Charge the flask with 2-fluoroacrylic acid (1.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 mol%).
-
Reaction: Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution at 0 °C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat gently to 50-60 °C for 2-4 hours, or until gas evolution ceases.
-
Monitoring: The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC-MS to check for the disappearance of the starting acid.
-
Workup: Allow the reaction mixture to cool to room temperature. The product is isolated from the excess thionyl chloride.
Caption: Workflow for the synthesis of 2-Fluoroacryloyl chloride.
Purification: Fractional Distillation Under Reduced Pressure
Purification is critical to remove unreacted starting materials and byproducts. The standard method is fractional distillation.
Protocol:
-
Setup: Assemble a fractional distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column to prevent heat loss.
-
Pressure Reduction: Carefully reduce the pressure using a vacuum pump protected by a cold trap. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition or polymerization of the product.
-
Distillation: Gently heat the crude reaction mixture in an oil bath. First, distill off the excess, lower-boiling thionyl chloride (BP 76 °C at atm. pressure).
-
Fraction Collection: After the thionyl chloride is removed, increase the temperature of the oil bath slowly. Collect the fraction corresponding to 2-fluoroacryloyl chloride at its reduced-pressure boiling point.
-
Storage: The purified product should be collected in a receiver cooled in an ice bath and stored immediately under an inert atmosphere in a freezer.[1][10]
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized 2-fluoroacryloyl chloride, a combination of spectroscopic methods should be employed.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics | Rationale |
|---|---|---|
| ¹H NMR | Two signals in the vinyl region, each showing complex splitting due to geminal (H-H), and geminal/vicinal (H-F) coupling. | Confirms the presence and connectivity of the vinyl protons and their proximity to the fluorine atom. |
| ¹³C NMR | Three signals: a carbonyl carbon (~160-170 ppm), and two alkene carbons. All signals will show C-F coupling. | Confirms the carbon skeleton. The C-F coupling is definitive for fluorination. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with the vinyl protons. | Unambiguously confirms the presence of fluorine and provides information about its chemical environment. |
| IR Spectroscopy | Very strong C=O stretch at ~1780-1815 cm⁻¹; C=C stretch at ~1630 cm⁻¹. | The high frequency of the C=O stretch is characteristic of an acyl chloride.[11][12] |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 108 and 110 in ~3:1 ratio. | The isotopic pattern is definitive for the presence of one chlorine atom.[11][13] |
Critical Safety, Handling, and Storage Protocols
2-Fluoroacryloyl chloride is a hazardous substance and must be handled with extreme caution.[13]
-
GHS Hazards: It is classified as a flammable liquid, corrosive, and acutely toxic (harmful if swallowed, in contact with skin, or inhaled).[3][13][14] It causes severe skin burns and eye damage.[14][15]
Safe Handling Protocol
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with a tested face velocity.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton; double-gloving is recommended).
-
Inert Atmosphere: Due to its high reactivity with water, handle under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.[10][15]
-
Dispensing: Use syringes or cannulas for transferring the liquid to prevent exposure to air and moisture. Never pour in the open.
-
Incompatible Materials: Avoid contact with water, bases, amines, alcohols, and strong oxidizing agents.[10][16]
Storage
Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) under an inert atmosphere.[14] The container should be kept in a cool, dry, dark, and well-ventilated area, preferably in a freezer (-20 °C) designated for reactive chemicals.[1][10]
Caption: Emergency spill response workflow.
Conclusion
2-Fluoroacryloyl chloride is a powerful and versatile reagent whose unique properties are increasingly harnessed in drug discovery, agrochemical research, and materials science. Its heightened reactivity, conferred by the combination of an acyl chloride and a fluoroalkene, allows for the efficient construction of complex and high-value molecules. However, this same reactivity necessitates a thorough understanding of its properties and strict adherence to rigorous safety and handling protocols. By following the guidelines outlined in this document, researchers can safely and effectively unlock the full synthetic potential of this important chemical building block.
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